molecular formula C8H15ClO3 B1446360 Chloromethyl hexyl carbonate CAS No. 663597-51-1

Chloromethyl hexyl carbonate

Cat. No.: B1446360
CAS No.: 663597-51-1
M. Wt: 194.65 g/mol
InChI Key: MOFUYYHJHUGEFH-UHFFFAOYSA-N
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Description

Chloromethyl hexyl carbonate is an organic compound with the molecular formula C8H15ClO3 It is a carbonate ester that features a chloromethyl group and a hexyl group attached to the carbonate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

Chloromethyl hexyl carbonate can be synthesized through the reaction of hexyl alcohol with chloromethyl chloroformate in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, with the base acting to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the continuous flow process where hexyl alcohol and chloromethyl chloroformate are reacted in a controlled environment. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Chloromethyl hexyl carbonate undergoes several types of chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines or thiols, leading to the formation of various derivatives.

    Hydrolysis: In the presence of water or aqueous base, this compound can hydrolyze to produce hexyl alcohol, carbon dioxide, and hydrochloric acid.

Common Reagents and Conditions

    Nucleophiles: Amines, thiols, and alcohols are common nucleophiles that react with this compound.

    Catalysts: Lewis acids such as zinc chloride or aluminum chloride can catalyze certain substitution reactions.

    Solvents: Dichloromethane, tetrahydrofuran, and other organic solvents are often used to dissolve the reactants and facilitate the reactions.

Major Products

The major products formed from the reactions of this compound depend on the specific nucleophile used. For example, reaction with an amine can produce a carbamate, while reaction with a thiol can produce a thiocarbonate.

Scientific Research Applications

Chloromethyl hexyl carbonate has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Material Science: The compound is used in the preparation of polymers and resins with specific properties.

    Biological Studies: this compound derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of chloromethyl hexyl carbonate involves the reactivity of the chloromethyl group. This group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. The carbonate moiety can also participate in reactions, such as hydrolysis, to release carbon dioxide and alcohol.

Comparison with Similar Compounds

Similar Compounds

    Chloromethyl methyl carbonate: Similar in structure but with a methyl group instead of a hexyl group.

    Hexyl chloroformate: Contains a chloroformate group instead of a carbonate group.

    Chloromethyl ethyl carbonate: Similar in structure but with an ethyl group instead of a hexyl group.

Uniqueness

Chloromethyl hexyl carbonate is unique due to the combination of its chloromethyl and hexyl groups, which impart specific reactivity and properties. This makes it a versatile intermediate in organic synthesis and material science applications.

Properties

IUPAC Name

chloromethyl hexyl carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15ClO3/c1-2-3-4-5-6-11-8(10)12-7-9/h2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOFUYYHJHUGEFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC(=O)OCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20792556
Record name Chloromethyl hexyl carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20792556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

663597-51-1
Record name Chloromethyl hexyl carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20792556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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